Boc-L-2,4,5-三氟苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

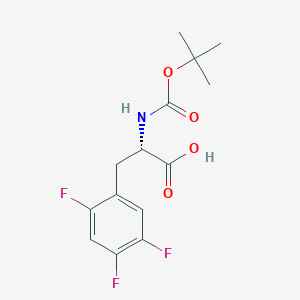

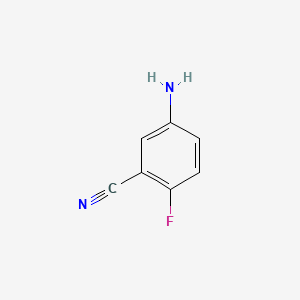

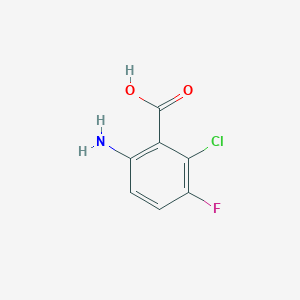

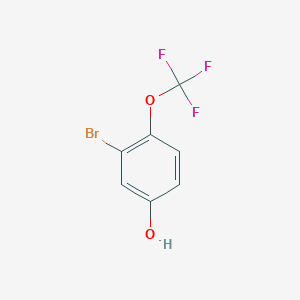

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C14H16F3NO4 and its molecular weight is 319.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

肽和蛋白质合成

Boc-L-2,4,5-三氟苯丙氨酸在肽和蛋白质的合成中被使用 . 它是L-2,4,5-三氟苯丙氨酸的一种保护形式,L-2,4,5-三氟苯丙氨酸是一种氨基酸衍生物,可以被掺入肽序列中以赋予特定的性质或功能 .

蛋白质组学研究

该化合物在蛋白质组学研究中被使用 . 蛋白质组学是对蛋白质(特别是它们的结构和功能)进行大规模研究的领域。该领域对于理解许多生物过程至关重要。

酶抑制剂

氟化苯丙氨酸(包括Boc-L-2,4,5-三氟苯丙氨酸)已被用作潜在的酶抑制剂 . 它们可以干扰酶的功能,这在研究生物过程和开发药物中可能有用。

治疗剂

氟化苯丙氨酸已被用作治疗剂 . 在苯丙氨酸中引入氟可以调节类似物的各种性质,可能改善其治疗特性 .

肿瘤生态系统的地形成像

氟化苯丙氨酸可用于使用正电子发射断层扫描 (PET) 对肿瘤生态系统进行地形成像 . 这可以为癌症的诊断和治疗提供有价值的信息。

治疗蛋白和基于肽的疫苗的稳定性增强

在蛋白质中掺入氟化芳香族氨基酸会增加它们的分解代谢稳定性,特别是在治疗蛋白和基于肽的疫苗中 . 这可以提高这些治疗的有效性。

高效液相色谱测定

已经开发了一种使用邻苯二醛 (OPA) 加 N-叔丁氧羰基-D-半胱氨酸 (Boc-D-Cys) 进行柱前衍生化的测定天冬氨酸 (Asp)、丝氨酸 (Ser) 和丙氨酸 (Ala) 对映异构体的方法 . Boc-L-2,4,5-三氟苯丙氨酸可能在类似应用中使用。

工业应用

氟化氨基酸 (FAAs) 具有相当大的工业潜力 . 它们可以在各种应用中使用,从材料生产到新技术的开发。

作用机制

Boc-L-2,4,5-Trifluorophenylalanine, also known as (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid, is a fluorinated phenylalanine derivative. The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

Target of Action

The primary targets of Boc-L-2,4,5-Trifluorophenylalanine are enzymes and proteins. The compound has been shown to play an important role as potential enzyme inhibitors as well as therapeutic agents .

Mode of Action

Boc-L-2,4,5-Trifluorophenylalanine interacts with its targets by modulating their properties. The presence of fluorine atoms within the amino acid chains can influence protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

Biochemical Pathways

The compound affects various biochemical pathways related to protein synthesis and degradation. It influences aspects such as protein folding and protein-protein interactions, which are crucial for the proper functioning of cells .

Pharmacokinetics

The introduction of fluorine into phenylalanine is known to improve the bioavailability of the analogue .

Result of Action

The molecular and cellular effects of Boc-L-2,4,5-Trifluorophenylalanine’s action include changes in protein structure and function, which can lead to alterations in cellular processes .

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of Boc-L-2,4,5-Trifluorophenylalanine. For instance, the compound is a solid that should be stored at 4° C .

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(12(19)20)5-7-4-9(16)10(17)6-8(7)15/h4,6,11H,5H2,1-3H3,(H,18,21)(H,19,20)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWHJNNFVISGNQ-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376130 |

Source

|

| Record name | Boc-L-2,4,5-Trifluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324028-27-5 |

Source

|

| Record name | Boc-L-2,4,5-Trifluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

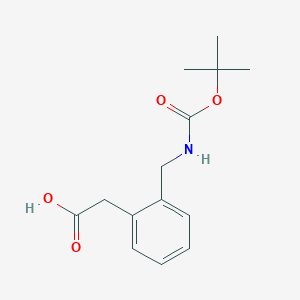

![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)